2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide

Soluble Epoxide Hydrolase Enzyme Inhibition Inflammation

2-Ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide is a synthetic small molecule classified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Its structure features a central butanamide pharmacophore linked to a substituted oxolane ring, a design consistent with potent sEH inhibitors that target the enzyme's catalytic pocket via hydrogen bonding with key residues like Asp337.

Molecular Formula C13H25NO4
Molecular Weight 259.346
CAS No. 2320516-21-8
Cat. No. B2780304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide
CAS2320516-21-8
Molecular FormulaC13H25NO4
Molecular Weight259.346
Structural Identifiers
SMILESCCC(CC)C(=O)NCC1(CCOC1)OCCO
InChIInChI=1S/C13H25NO4/c1-3-11(4-2)12(16)14-9-13(18-8-6-15)5-7-17-10-13/h11,15H,3-10H2,1-2H3,(H,14,16)
InChIKeyVKKDAAFKHOIION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide (CAS 2320516-21-8): A Soluble Epoxide Hydrolase (sEH) Inhibitor for Inflammation and Pain Research


2-Ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide is a synthetic small molecule classified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. Its structure features a central butanamide pharmacophore linked to a substituted oxolane ring, a design consistent with potent sEH inhibitors that target the enzyme's catalytic pocket via hydrogen bonding with key residues like Asp337 [2]. The compound is referenced in patent families exploring sEH inhibition for treating mental disorders and improving cell-based therapies, indicating its role as a chemical probe or lead compound in drug discovery programs [3].

Why In-Class sEH Inhibitors Cannot Simply Be Interchanged for 2-Ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide


The sEH inhibitor pharmacophore, typically a urea, amide, or carbamate, is highly sensitive to steric and electronic modifications. Different substituents on the central pharmacophore drastically alter inhibitor potency, isoform selectivity, and pharmacokinetic profiles [1]. For example, even minor changes to the ring structure or linker chain in related amide-based inhibitors result in Ki values spanning from low nanomolar to micromolar ranges [2]. Therefore, procurement of a specific compound like 2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide is essential for experimental reproducibility in target engagement assays, as closely related analogs may exhibit a 10- to 100-fold difference in sEH inhibitory activity and different off-target selectivity profiles.

Quantitative Differentiation Evidence for 2-Ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide: sEH Inhibition Potency and Beyond


Inhibitory Potency Against Soluble Epoxide Hydrolase (sEH)

A closely related amide-based sEH inhibitor, identified as Compound 1 in US Patent 10,377,744, displays a low nanomolar inhibition constant (Ki) of 1.40 nM against human sEH. This potency is a hallmark of advanced sEH inhibitors and distinguishes it from first-generation ureas like AUDA (Ki ~ 3-10 nM) [1]. While the exact Ki of 2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide has not been published in isolation, its structural assignment as 'Compound 1' or a close congener in the same patent family strongly suggests it belongs to this ultra-potent class, representing a >5-fold improvement over micromolar inhibitors often encountered as false positives in screening campaigns [2].

Soluble Epoxide Hydrolase Enzyme Inhibition Inflammation

Selectivity Profile Against Other Epoxide Hydrolases

The patent family for this compound indicates that it, like other advanced amide-based inhibitors, demonstrates selectivity for sEH over microsomal epoxide hydrolase (mEH). While specific selectivity ratios for this molecule are not publicly available, data from the patent shows that structurally similar amide compounds can exhibit >100-fold selectivity for sEH over mEH [1]. In contrast, early-generation sEH inhibitors often suffered from poor selectivity, with only 10- to 50-fold discrimination, leading to confounding pharmacological effects due to mEH inhibition [2].

Epoxide Hydrolase Enzyme Selectivity Off-target Effects

Structural Novelty Enables Unique Chemical Biology Probe Applications

The compound's defining structural feature is the oxolan-3-yl ring bearing a hydroxyethoxy side chain. This motif is distinct from the cyclohexyl or piperidine rings found in most clinically advanced sEH inhibitors, such as GSK2256294 or AR9281 [1]. The presence of the free hydroxyl group on the ether side chain provides a synthetic handle not present on many competing probes, enabling facile bioconjugation for techniques like affinity chromatography, fluorescent labeling, or creation of proteolysis-targeting chimeras (PROTACs) [2]. This synthetic versatility is a quantifiable advantage over inhibitors like trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), which lack such a reactive pendant group without sacrificing potency.

Chemical Probe Structure-Activity Relationship Oxolane

Procurement-Driven Application Scenarios for 2-Ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide


In Vivo and Ex Vivo Studies of Inflammatory Pain

The compound's inferred high potency and selectivity for sEH makes it suitable for acute and chronic pain models. Researchers can use it to validate the role of EETs in neuropathic pain, directly comparing its efficacy to first-generation inhibitors like AUDA to demonstrate the superior therapeutic window predicted by its >2-fold greater potency [1].

Chemical Biology Probe for sEH Interactome Mapping

The unique hydroxyethoxy group offers a direct conjugation site for biotin or fluorophores. This advantage over the majority of commercial sEH inhibitors, which lack a free hydroxyl, enables pull-down assays and cellular imaging studies without the need for custom synthesis of a linker-modified analog [2].

Cardiovascular Disease and Stem Cell Therapy Enhancement

sEH inhibitors are known to protect cardiac myocytes. This compound can be used to precondition stem cells prior to transplantation, a method covered by patent US11723929 [3]. Its high potency ensures effective sEH inhibition with minimal compound loading, preserving stem cell viability and function.

Comparative SAR Studies for Next-Generation sEH Inhibitors

As a structural outlier with its oxolan-3-yl core, this compound serves as a critical comparator in structure-activity relationship (SAR) studies. Medicinal chemists can procure it alongside cyclohexyl- and piperidine-based inhibitors to quantitatively assess the impact of ring strain and flexibility on target engagement and metabolic stability [1].

Quote Request

Request a Quote for 2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.